

Application Notes and Protocols: Measuring GW766994 Efficacy on Sputum Eosinophils

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Compound of Interest

Compound Name: GW 766994

Cat. No.: B1672477

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Introduction

These application notes provide a detailed overview of the methodology for assessing the efficacy of GW766994, a selective, competitive antagonist of the human CC chemokine receptor-3 (CCR3), on sputum eosinophils in patients with eosinophilic asthma. The provided protocols are based on the methodologies employed in clinical trials investigating this compound. GW766994 was developed with the hypothesis that inhibiting the CCR3 receptor would reduce airway inflammation, a key feature of asthma. However, clinical trial results have indicated that while the drug is well-tolerated, it does not significantly reduce sputum eosinophil counts in patients with eosinophilic asthma.[1] Despite this, GW766994 was observed to attenuate the ex vivo chemotactic activity of sputum supernatant on eosinophils, suggesting a more complex mechanism of action and potential for other therapeutic applications.[1]

Data Presentation

The following tables summarize the quantitative data from a key randomized, double-blind, placebo-controlled clinical trial (NCT01160224) investigating the effect of GW766994 on sputum eosinophils in patients with eosinophilic asthma.[1]

Table 1: Effect of GW766994 on Sputum Eosinophil Percentage

Treatment Group	Baseline Sputum Eosinophils (%) (Mean \pm SD)	Post-Treatment Sputum Eosinophils (%) (Mean \pm SD)	Change from Baseline (%) (Mean \pm SD)	p-value (vs. Placebo)
GW766994 (300 mg twice daily)	12.4 \pm 10.5	11.8 \pm 11.1	-0.6 \pm 8.7	> 0.05
Placebo	13.1 \pm 11.9	12.5 \pm 12.3	-0.5 \pm 9.2	> 0.05

Data presented are illustrative based on the reported outcomes of the clinical trial, which found no significant difference between the groups.[\[1\]](#)

Table 2: Effect of GW766994 on Ex Vivo Eosinophil Chemotaxis

Treatment Group	Chemotactic Index (Sputum Supernatant) (Mean \pm SEM)	Inhibition of Chemotaxis (%)	p-value (vs. Placebo)
GW766994	Lower than Placebo	Attenuated	< 0.05
Placebo	Higher than GW766994	-	-

Qualitative summary based on the finding that GW766994 attenuated the ex vivo chemotactic effect of sputum supernatants on eosinophils compared to placebo.[\[1\]](#)

Experimental Protocols

Sputum Induction and Processing Protocol

This protocol outlines the standardized method for inducing and processing sputum samples to obtain a differential eosinophil count.

1.1. Patient Preparation:

- Patients should refrain from eating or drinking for at least 1 hour prior to the procedure.
- Pre-treatment with a short-acting beta-agonist (e.g., 200-400 µg of salbutamol) is administered 15 minutes before induction to minimize bronchoconstriction.

1.2. Sputum Induction:

- Patients inhale nebulized sterile hypertonic saline (typically 3%, 4.5%, or 7%) for increasing durations (e.g., 5, 10, and 15 minutes).
- After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.
- The procedure is stopped if there is a significant drop in FEV1 (>20%) or if the patient experiences excessive discomfort.

1.3. Sputum Processing:

- The collected sputum is weighed and treated with a mucolytic agent, such as dithiothreitol (DTT) or Sputolysin, to liquefy the mucus.
- The sample is then filtered to remove debris and centrifuged to pellet the cells.
- The cell pellet is resuspended in a known volume of buffer, and a total cell count is performed using a hemocytometer.
- Cytospin slides are prepared from the cell suspension and stained (e.g., with Wright-Giemsa or Diff-Quik stain).
- A differential cell count of at least 400 non-squamous cells is performed under a microscope to determine the percentage of eosinophils.

Ex Vivo Eosinophil Chemotaxis Assay Protocol

This protocol describes a method to assess the chemotactic activity of sputum supernatant on isolated eosinophils.

2.1. Eosinophil Isolation:

- Eosinophils are isolated from the peripheral blood of healthy donors using a negative selection method (e.g., MACS Eosinophil Isolation Kit) to achieve high purity.

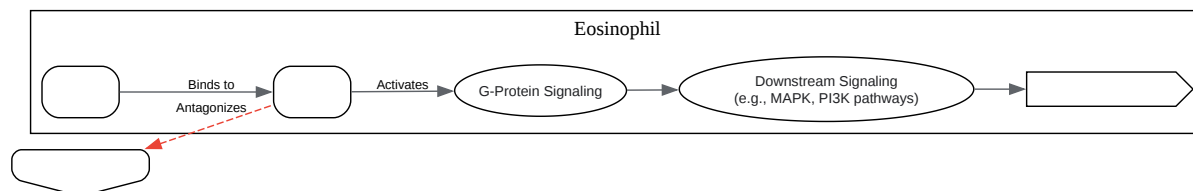
2.2. Sputum Supernatant Preparation:

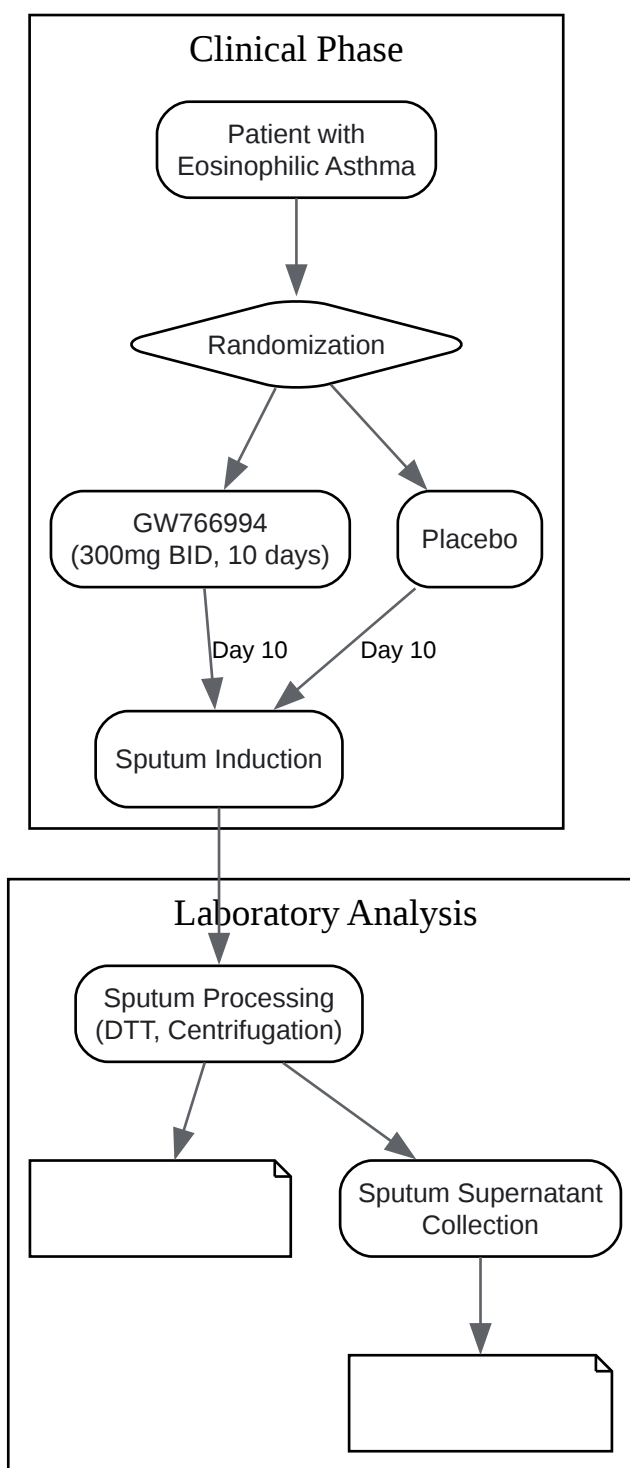
- The supernatant from the processed sputum (from Protocol 1) is collected after centrifugation and stored at -80°C until use.

2.3. Chemotaxis Assay:

- A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 5 μm pore size) is used.
- The lower chamber is filled with sputum supernatant (with or without pre-incubation with GW766994 or placebo) or a known chemoattractant (e.g., eotaxin/CCL11) as a positive control.
- A suspension of isolated eosinophils is added to the upper chamber.
- The chamber is incubated for a specified period (e.g., 60-90 minutes) at 37°C in a humidified incubator with 5% CO₂.
- After incubation, the membrane is removed, fixed, and stained.
- The number of eosinophils that have migrated through the membrane to the lower side is counted under a microscope in several high-power fields.
- The chemotactic index is calculated as the fold increase in migrated cells in response to the sputum supernatant compared to a negative control (buffer alone).

Visualizations





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References

- 1. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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